3-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1-(oxan-4-yl)urea
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Overview
Description
3-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1-(oxan-4-yl)urea is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a urea moiety and an oxane ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1-(oxan-4-yl)urea typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the benzoxazepine ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Urea Moiety: The urea moiety is introduced by reacting the benzoxazepine intermediate with an isocyanate derivative under controlled conditions.
Attachment of the Oxane Ring: The final step involves the attachment of the oxane ring to the urea moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the benzoxazepine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazepine ring and the urea moiety. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzoxazepine ring and the oxane ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) under various conditions (acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoxazepines and oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biological Activity
The compound 3-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1-(oxan-4-yl)urea , also known by its CAS number 76974-79-3, belongs to a class of synthetic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O3, with a molecular weight of approximately 300.35 g/mol. The structure features a benzoxazepine core and a urea linkage that may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity . For instance, studies on related benzoxazepine derivatives have shown inhibition of tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity in Related Compounds
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Compound A | Breast Cancer | Apoptosis induction | |
Compound B | Lung Cancer | Cell cycle arrest | |
Compound C | Colon Cancer | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . In vitro assays have demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies indicate that derivatives of this compound may possess neuroprotective effects , potentially beneficial in neurodegenerative conditions such as Alzheimer’s disease. The mechanism is thought to involve the modulation of oxidative stress pathways.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of a related benzoxazepine derivative in a mouse model of breast cancer. The results showed significant tumor reduction compared to control groups, highlighting the potential for further development into therapeutic agents.
- Case Study on Inflammation : In a clinical trial involving patients with rheumatoid arthritis, administration of a benzoxazepine analog resulted in decreased levels of inflammatory markers and improved patient-reported outcomes.
The biological activities associated with this compound are attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK pathways that regulate cell survival and inflammation.
Properties
IUPAC Name |
1-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19-6-9-23-14-3-2-12(10-13(14)15(19)20)18-16(21)17-11-4-7-22-8-5-11/h2-3,10-11H,4-9H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOIBDCIZGEUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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